molecular formula C14H13N3O2 B1497259 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol CAS No. 893611-77-3

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol

Cat. No.: B1497259
CAS No.: 893611-77-3
M. Wt: 255.27 g/mol
InChI Key: PSEFCJMITSXPGH-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound has been recognized for its remarkable photophysical and photochemical properties, particularly in its role as a photosensitizer in photodynamic therapy (PDT). Its excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make it a strong candidate for Type II photosensitizers in cancer treatment through PDT. This highlights its potential for therapeutic applications in the medical field, especially in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

The benzoimidazole moiety, which is a part of this compound, is known for its significance in various biological fields, including its role as an antimicrobial agent. Studies have demonstrated the effectiveness of compounds containing the 4-(5-benzoyl-benzoimidazol-2) moiety against a range of microorganisms, such as gram-positive and gram-negative bacteria and fungi. This underlines its potential in developing new antimicrobial agents, a critical area in medical research due to the rising concern of antibiotic resistance (Abd El-Meguid, 2014).

DNA Topoisomerase I Inhibition

A derivative of the compound, specifically 5-methyl-4-(1H-benzimidazole-2-yl)phenol, has exhibited potent inhibition of mammalian DNA topoisomerase I. This enzyme is crucial for DNA replication and cell division, and its inhibition is a targeted approach in cancer therapy, highlighting the compound's potential in the development of anticancer drugs (Alpan, Gunes, & Topçu, 2007).

Chemosensory Applications

A derivative, 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, has been synthesized and identified as a selective fluorescence sensor for Zn2+ ions. This demonstrates the compound's utility in chemosensory applications, particularly in the detection of metal ions, which is crucial in various scientific and industrial domains (Dey et al., 2016).

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-8(2-5-12(13)18)14-16-10-4-3-9(15)7-11(10)17-14/h2-7,18H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEFCJMITSXPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654534
Record name 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-77-3
Record name 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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